5-Bromo-2-chloro-3-iodopyridin-4-amine
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Scientific Research Applications
Chemical Synthesis and Catalysis
5-Bromo-2-chloro-3-iodopyridin-4-amine serves as a versatile intermediate in the synthesis of complex molecules. This compound is particularly valuable in palladium-catalyzed cross-coupling reactions, where its distinct halogens (bromine, chlorine, and iodine) offer unique reactivity profiles. For instance, selective amination reactions catalyzed by palladium complexes demonstrate high efficiency and selectivity, transforming this compound into various aminopyridines. These reactions are crucial for constructing nitrogen-containing heterocycles, which are common frameworks in medicinal chemistry and agrochemical research (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Halogen Dance Reactions
The compound also finds application in halogen dance reactions, a method that allows for the rearrangement of halogen atoms within a molecule. This process is instrumental in generating compounds with a diverse set of halogen substitutions, thereby enabling the synthesis of pentasubstituted pyridines. These derivatives are pivotal for further chemical modifications and can lead to the creation of new molecules with potential biological activity. The ability to manipulate the position of halogen atoms within a pyridine ring opens avenues for the discovery of novel compounds with significant pharmacological properties (Yong-Jin Wu, Gerard J Porter, David B. Frennesson, M. Saulnier, 2022).
Regioselective Amination
This compound is also crucial in regioselective amination processes. These processes highlight the compound's role in the targeted synthesis of pyrimidines, where regioselectivity is a critical factor. The transformation of this compound into specific pyrimidine analogs showcases its utility in creating molecules with defined structural features, which is essential for the development of new drugs and materials (A. Doulah, H. Eshtiagh-hosseini, M. Mirzaei, M. Nikpour, A. Fazlara, A. Salimi, 2014).
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodopyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEISVHUFAXIRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)I)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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